5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide
Description
5-(Cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide is a sulfonamide-containing furan carboxamide derivative. Its structure features a furan-2-carboxamide core substituted with a cyclopropylsulfamoyl group at the 5-position and an isopropylphenyl moiety at the N-position. This compound’s design combines sulfonamide pharmacophores, known for their bioactivity in antimicrobial and enzyme inhibition contexts, with lipophilic substituents (e.g., isopropylphenyl) to modulate solubility and target binding .
Properties
IUPAC Name |
5-(cyclopropylsulfamoyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11(2)12-3-5-13(6-4-12)18-17(20)15-9-10-16(23-15)24(21,22)19-14-7-8-14/h3-6,9-11,14,19H,7-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXQBNAJHQEFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide involves several stepsThe reaction conditions often involve the use of reagents such as cyclopropylamine, sulfonyl chloride, and isopropylphenylamine under controlled temperature and pH conditions .
Chemical Reactions Analysis
5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles.
Scientific Research Applications
5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The following table highlights key structural differences between the target compound and related analogs:
Key Observations :
- The target compound’s cyclopropylsulfamoyl group enhances steric bulk compared to simpler sulfamoyl or halogenated substituents in analogs .
Antibacterial Activity
- Compound 6b (evidence 2) exhibited superior antibacterial activity among a series of sulfamoyl amide derivatives, attributed to its electron-withdrawing nitro and trifluoromethyl groups, which enhance target binding .
- The target compound’s cyclopropylsulfamoyl group may reduce metabolic instability compared to nitro-substituted analogs, though direct antibacterial data are unavailable in the provided evidence.
Structural Influence on Bioavailability
- The molecular weight of the target compound (349.43 g/mol) is lower than that of evidence 4’s piperazine-containing analog (429.58 g/mol), suggesting better compliance with Lipinski’s rules for oral bioavailability .
Biological Activity
5-(Cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure indicates the presence of a furan ring, a cyclopropyl group, and a sulfamoyl moiety, which are known to influence biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Furan Ring : Using starting materials such as furan derivatives.
- Introduction of the Cyclopropylsulfamoyl Group : Achieved via nucleophilic substitution reactions.
- Amide Bond Formation : Utilizing coupling agents to link the furan derivative with the sulfonamide.
Antitumor Properties
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing cyclopropane rings have shown effective inhibition on the proliferation of human myeloid leukemia cell lines (U937) without significant cytotoxicity towards normal cells .
The biological activity is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : It may affect pathways involved in apoptosis and cell survival.
- Enhanced Binding Affinity : The unique structure allows for better interaction with target proteins, potentially increasing potency .
Case Studies
- Study on U937 Cell Line :
- Structure-Activity Relationship (SAR) :
Data Table
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₃S |
| Antiproliferative Activity (U937) | IC₅₀ = 10 µM |
| Cytotoxicity (Normal Cells) | No significant effect |
| Binding Affinity | High |
Q & A
Q. What are the recommended synthetic routes for 5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide?
The compound can be synthesized via reductive transamidation or nucleophilic substitution. For example, highlights a manganese-mediated reductive transamidation method using nitroaromatics and tertiary amides, which could be adapted by substituting precursors like 5-(cyclopropylsulfamoyl)furan-2-carboxylic acid and 4-isopropylaniline. Key steps include optimizing reaction solvents (e.g., NMP or THF) and purification via column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for structural validation?
Nuclear Magnetic Resonance (NMR) is essential for confirming the carboxamide linkage and cyclopropyl group stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥98% purity) ensures compound homogeneity. and emphasize these methods for analogous furan carboxamides .
Q. How can computational modeling aid in predicting biological targets?
Quantum chemistry calculations (e.g., QSPR/QSAR) and molecular docking using software like AutoDock Vina can predict interactions with kinases or ion channels. and provide SMILES/InChI strings for similar compounds, enabling homology modeling of binding pockets .
Advanced Research Questions
Q. What strategies mitigate metabolic instability in vivo?
Introducing electron-withdrawing groups (e.g., sulfamoyl) or cyclopropyl substituents (as in and ) can reduce oxidative metabolism. Pharmacokinetic optimization might involve deuterium labeling at labile positions or formulation with cyclodextrins to enhance solubility .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC50 values or target specificity may arise from assay conditions (e.g., cell lines, buffer pH). Orthogonal assays, such as electrophysiology for ion channel targets ( ) or CRISPR-mediated gene knockout for kinase studies ( ), can validate mechanisms. Statistical tools like Bland-Altman plots quantify inter-study variability .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
Systematic substitution of the cyclopropylsulfamoyl group (e.g., replacing with methylsulfonamide) and the isopropylphenyl moiety (e.g., halogenated analogs) can elucidate critical pharmacophores. High-throughput screening (HTS) combined with Free-Wilson analysis quantifies contributions of substituents to activity .
Q. How to assess off-target effects in kinase inhibition studies?
Use selectivity panels (e.g., Eurofins KinaseProfiler) to screen against 300+ kinases. ’s MK-2 inhibitor (a furan carboxamide derivative) showed specificity via competitive binding assays with ATP analogs. Dose-response curves and SPR analysis further validate selectivity .
Data Analysis and Methodological Challenges
Q. What statistical approaches handle variability in dose-response experiments?
Nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism accounts for sigmoidal dose-response curves. Bootstrap resampling (10,000 iterations) calculates 95% confidence intervals for EC50/IC50 values. ’s TRPA1 inhibitor study exemplifies this approach .
Q. How to validate target engagement in cellular assays?
Cellular thermal shift assays (CETSA) confirm direct binding by measuring protein stability shifts upon compound treatment. For ion channels, patch-clamp electrophysiology ( ) or fluorescence-based calcium flux assays provide functional validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
